molecular formula C13H16N2O5 B080191 beta-Aspartylphenylalanine CAS No. 13433-10-8

beta-Aspartylphenylalanine

Cat. No. B080191
CAS RN: 13433-10-8
M. Wt: 280.28 g/mol
InChI Key: KDGAYJIGGCDHPH-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of β-aspartylphenylalanine involves various strategies, including asymmetric synthesis to achieve high optical purity of its isomers and the construction of hybrid peptide synthetases. For instance, the asymmetric synthesis approach yielded all four isomers of β-methylphenylalanine with high enantiomeric purities, showcasing the potential for three-dimensional control of peptide structure (Dharanipragada et al., 1992). Similarly, hybrid peptide synthetases have been engineered for the selective production of α-L-aspartyl-L-phenylalanine, indicating a method for generating the aspartame precursor with specific domain assemblies and module fusions (Duerfahrt et al., 2003).

Molecular Structure Analysis

The molecular structure of β-aspartylphenylalanine and its derivatives has been elucidated through various studies, including crystallography. For example, the crystal and molecular structures of isomeric dipeptides, such as alpha-L-aspartyl-L-alanine and beta-L-aspartyl-L-alanine, have been determined, providing insights into their geometries and interactions (Görbitz, 1987).

Chemical Reactions and Properties

β-Aspartylphenylalanine undergoes various chemical reactions, including deamidation, isomerization, and racemization. These reactions contribute to the alteration of protein structure and function, indicating the compound's susceptibility to spontaneous processes that may impact its stability and efficacy (Geiger & Clarke, 1987).

Physical Properties Analysis

The physical properties of β-aspartylphenylalanine, including its solubility, melting point, and crystalline structure, are crucial for its application and handling. Studies on the separation of amino acids and related compounds have provided valuable information on the preparative separation of isomeric L-aspartyl-L-phenylalanine methyl esters, offering insights into its physical behavior (Yasutake et al., 1977).

Chemical Properties Analysis

The chemical properties of β-aspartylphenylalanine, including its reactivity with ketones and the formation of 4-imidazolidinone derivatives, have been studied. These reactions are indicative of the compound's functional versatility and potential for modification, which is essential for its use in various applications (Ariyoshi & Sato, 1972).

Scientific Research Applications

  • Metabolism in Animals and Humans : Beta-Aspartylphenylalanine, as a component of aspartame, is metabolized similarly in mice, rats, rabbits, dogs, monkeys, and humans. Its metabolism involves hydrolysis to methanol and absorption of free amino acids, with further transformation via the tricarboxylic acid cycle or incorporation into body protein (Ranney et al., 1976).

  • Alzheimer's Disease Research : Beta-Aspartylphenylalanine is relevant in Alzheimer's disease research, particularly in the context of beta-secretase inhibition. Beta-secretase is crucial in the generation of amyloid-beta-42, a key player in Alzheimer's pathogenesis. Research focuses on developing inhibitors for this enzyme to manage Alzheimer's disease (Citron, 2004).

  • Molecular Imprinting Techniques : Molecular imprinting techniques have been applied to create diastereo- and enantioselective adsorbents for a dipeptide derivative of beta-Aspartylphenylalanine. These techniques contribute to understanding molecular recognition and specificity in polymer matrices (Ye et al., 1998).

  • Effects on Brain Amino Acids and Monoamines : Beta-Aspartylphenylalanine, in the form of aspartame, can affect brain levels of large neutral amino acids and the rates of hydroxylation of aromatic amino acids in rats. Its administration influences the levels of phenylalanine, tyrosine, and tryptophan in the brain, with minimal effects on monoamine transmitters (Fernstrom et al., 1983).

  • Amyloid Beta-Protein Precursor Gamma-Secretase Activity : Beta-Aspartylphenylalanine derivatives have been studied for their inhibitory effect on amyloid beta-protein precursor gamma-secretase activity. This is significant for Alzheimer's disease research, as it relates to A beta peptide formation and deposition (Shearman et al., 2000).

  • Role in Pregnancy Metabolism : The metabolism of beta-Aspartylphenylalanine during pregnancy has been studied in rabbits, showing variations in maternal and fetal plasma levels of phenylalanine and tyrosine. This indicates its relevance in understanding dietary components' impact during gestation (Ranney et al., 1975).

  • Use as a Low-Calorie Sweetener : Beta-Aspartylphenylalanine, as a component of aspartame, has been studied for its sweetening properties, comparing favorably with sucrose in sensory evaluations (Cloninger & Baldwin, 1970).

  • Identification in Human Plasma and Urine : Beta-Aspartylphenylalanine has been identified as a normal constituent in human plasma and urine, suggesting endogenous synthesis and a role in human metabolism (Burton et al., 1989).

  • Screening for Beta-Secretase Inhibitors : Beta-Aspartylphenylalanine derivatives are used in fragment screening to identify inhibitors of beta-secretase, which is critical for Alzheimer's disease drug discovery (Murray et al., 2007).

  • Role in Plant Peroxisomes : Beta-Aspartylphenylalanine metabolism in plant peroxisomes indicates its involvement in the formation of α,β-unsaturated carboxylic acids, highlighting its role in plant biochemistry (Ruis & Kindl, 1971).

properties

IUPAC Name

(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGAYJIGGCDHPH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309342
Record name L-β-Aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Aspartylphenylalanine

CAS RN

13433-10-8
Record name L-β-Aspartyl-L-phenylalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aspartylphenylalanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-β-Aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-β-aspartyl-3-phenyl-L-alanine
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Record name .BETA.-ASPARTYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TL Ditschun, CK Winter - … Toxicology. Edites, W. Helferich, and CK …, 2000 - books.google.com
… 9 In certain food and beverage matrices, aspartylphenylalanine diketopiperazine (DKP), betaaspartylphenylalanine methyl ester, and its free acid may be present. The FDA set the ADI …
Number of citations: 6 books.google.com
YN Li - 1987 - University of Iowa
Number of citations: 0

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